3-Nitrophenoxyacetonitrile
Overview
Description
3-Nitrophenoxyacetonitrile is a chemical compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol. It’s structurally similar to 4-Nitrophenoxyacetonitrile .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like mass spectrometry, which can measure the molecular weight of the intact molecular ions and assign a molecular formula with high confidence .Scientific Research Applications
1. Environmental Analysis
Research demonstrates the use of various nitrophenols, including compounds structurally similar to 3-nitrophenoxyacetonitrile, in environmental analysis. For instance, Tahmasebi et al. (2013) explored the extraction of nitrophenols using polypyrrole-coated magnetic nanoparticles. This method was applied to environmental water samples, confirming its utility in detecting nitrophenols in aqueous environments (Tahmasebi, Yamini, Seidi, & Rezazadeh, 2013).
2. Chemical Sensing
Marini et al. (2010) developed an anionic chromogenic chemosensor based on nitrobenzylideneamine compounds for selective detection of cyanide in acetonitrile-water mixtures. This research demonstrates the potential of nitrophenol derivatives in constructing sensitive chemical sensors (Marini, Torri, Zimmermann, & Machado, 2010).
3. Biodegradation and Environmental Decontamination
Bhushan et al. (2000) investigated the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, a microorganism capable of utilizing nitrophenols as a carbon and energy source. This study highlights the potential role of nitrophenol derivatives in bioremediation processes (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
4. Development of Analytical Methods
Koop (1986) explored the hydroxylation of p-nitrophenol in rabbit hepatic microsomes, contributing to our understanding of how similar compounds might be metabolically processed in biological systems. Such studies aid in the development of analytical methods for detecting and understanding the metabolism of nitrophenol derivatives (Koop, 1986).
5. Water Pollution Analysis
A study by Mulaba-Bafubiandi et al. (2019) on p-nitrophenol as a water pollutant underscores the importance of detecting and analyzing nitrophenol derivatives in environmental samples, especially in the context of water pollution (Mulaba-Bafubiandi, Karimi-Maleh, Karimi, & Rezapour, 2019).
6. Electrochemical Studies
Research by Zaouak et al. (2011) on the electrochemical behavior of nitro diphenyl ethers in acetonitrile reveals the electrochemical properties of nitrophenol derivatives, which is essential for developing electrochemical sensors and understanding their interaction with other substances (Zaouak, Matoussi, & Dachraoui, 2011).
7. Understanding Environmental Impacts
A study by Haghighi Podeh et al. (1995) examined the effects of nitrophenols on methanogenic systems, providing insights into the environmental impact of such compounds and their potential toxicity in biological systems (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Properties
IUPAC Name |
2-(3-nitrophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQBVFQJMRSUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309652 | |
Record name | 3-nitrophenoxyacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19157-84-7 | |
Record name | NSC212485 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-nitrophenoxyacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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